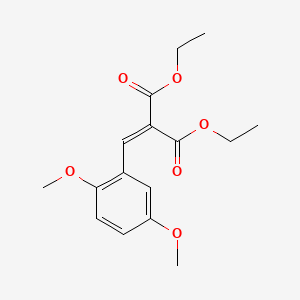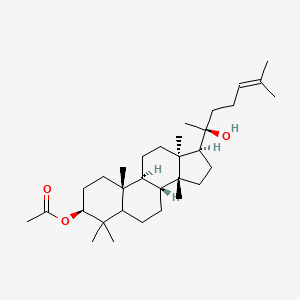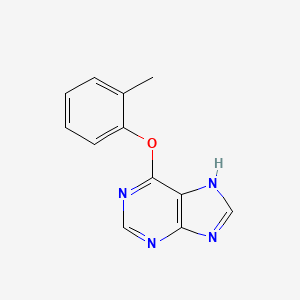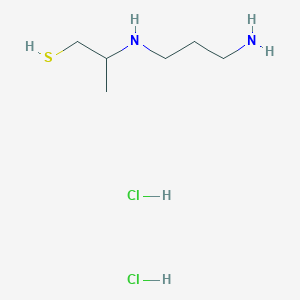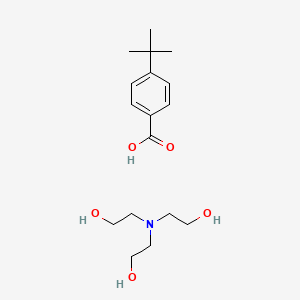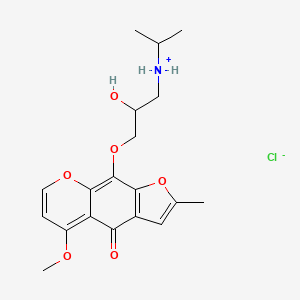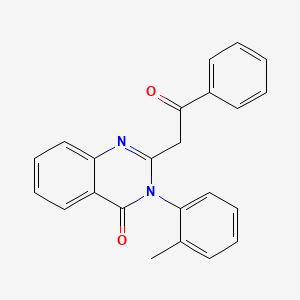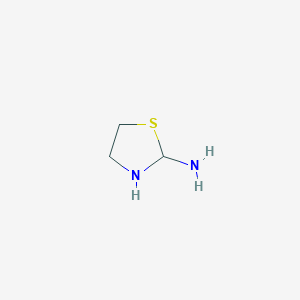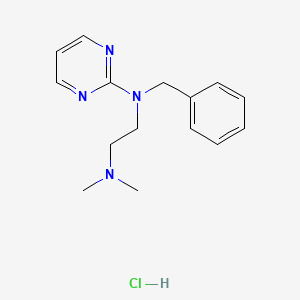![molecular formula C20H16O3 B13755781 2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid CAS No. 6315-39-5](/img/structure/B13755781.png)
2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid is an organic compound with the molecular formula C20H16O3. This compound is known for its unique structure, which includes a benzoic acid moiety substituted with a hydroxyphenyl and a phenylmethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid typically involves the reaction of 2-hydroxybenzyl alcohol with benzoic acid under acidic conditions. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzoic acid phenylmethyl ester: Similar structure but lacks the carboxylic acid group.
Benzyl salicylate: Contains a benzyl group instead of a phenylmethyl group.
Salicylic acid: Lacks the phenylmethyl substitution.
Uniqueness
2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .
Propiedades
Número CAS |
6315-39-5 |
|---|---|
Fórmula molecular |
C20H16O3 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
2-[(2-hydroxyphenyl)-phenylmethyl]benzoic acid |
InChI |
InChI=1S/C20H16O3/c21-18-13-7-6-12-17(18)19(14-8-2-1-3-9-14)15-10-4-5-11-16(15)20(22)23/h1-13,19,21H,(H,22,23) |
Clave InChI |
DBXWCEYPSAOCII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)O)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


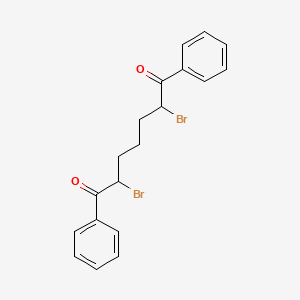
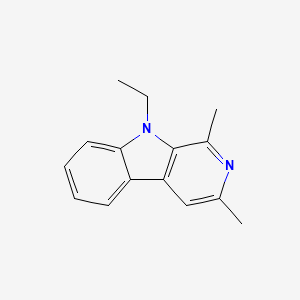
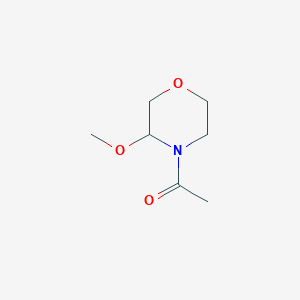

![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)
